molecular formula C28H32N2O2S B13804542 bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane

bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane

Cat. No.: B13804542
M. Wt: 460.6 g/mol
InChI Key: BJRCVRAOOWXXBB-UHFFFAOYSA-N
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Description

Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of dimethylamino groups attached to styryl moieties, which are further connected to a methylphenylsulfonylmethane core. The compound’s structure imparts distinct photophysical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane typically involves a multi-step process. One common method is the Knoevenagel-type condensation reaction, where p-dimethylaminobenzaldehyde reacts with a suitable methylene compound in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This approach ensures consistent product quality and higher yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in electrophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Compounds with new functional groups replacing the dimethylamino groups.

Mechanism of Action

The mechanism of action of bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane is primarily based on its photophysical properties. The compound absorbs light at specific wavelengths, leading to electronic excitation. Upon returning to the ground state, it emits light, which is the basis for its fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include interactions with cellular components and biomolecules, where the compound’s fluorescence can indicate the presence or activity of specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis-(p-Dimethylaminostyryl)-p-methylphenylsulfonylmethane stands out due to its unique combination of dimethylamino-styryl groups and a sulfonylmethane core. This structure imparts distinct photophysical properties, making it more suitable for specific applications like OLEDs and photodynamic therapy compared to other similar compounds.

Properties

IUPAC Name

4-[5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)sulfonylpenta-1,4-dienyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O2S/c1-22-6-18-27(19-7-22)33(31,32)28(20-12-23-8-14-25(15-9-23)29(2)3)21-13-24-10-16-26(17-11-24)30(4)5/h6-21,28H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRCVRAOOWXXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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